![molecular formula C15H18N2 B8677626 N-[(3-aminophenyl)methyl]-2,3-dimethylaniline](/img/structure/B8677626.png)
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylphenyl group attached to an aniline moiety through an amino-methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a secondary amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the amino-methyl linkage. The general reaction scheme is as follows:
Starting Materials: 2,3-Dimethylaniline, formaldehyde, secondary amine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline.
N-Methyl-2,3-dimethylaniline: A structurally similar compound with different substitution patterns.
3-[(2,4-Dimethylphenyl)amino-methyl]aniline: A compound with a similar structure but different methyl group positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline |
InChI |
InChI=1S/C15H18N2/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10,16H2,1-2H3 |
InChI 键 |
MQOIZWIXKDFHOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

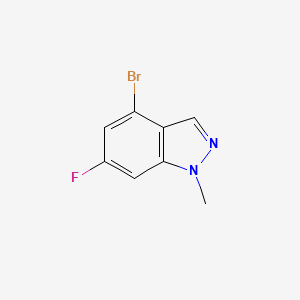
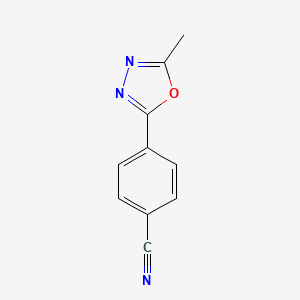
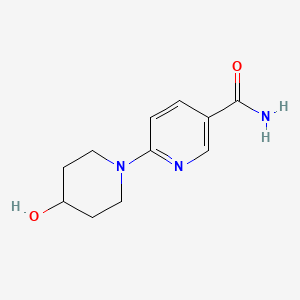
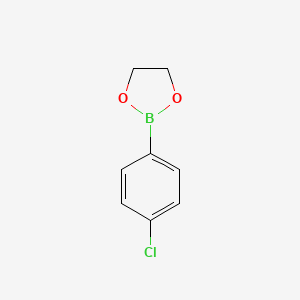
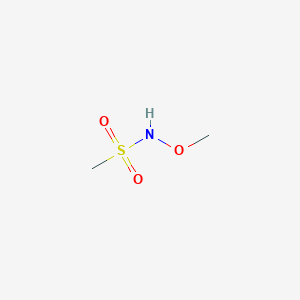
![[4-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8677584.png)
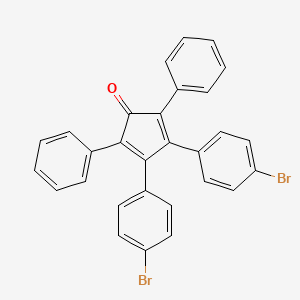
![3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8677588.png)
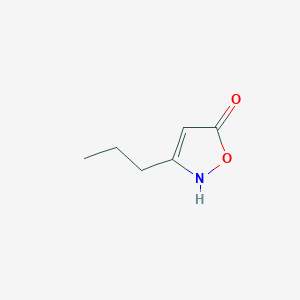
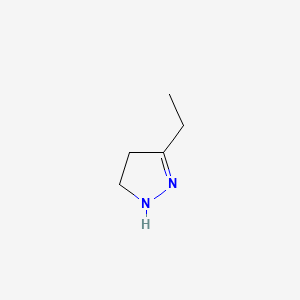
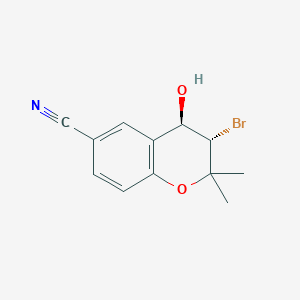
![N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B8677634.png)
![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8677649.png)
